molecular formula C11H13ClN2O4 B3956264 4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide

4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide

Cat. No. B3956264
M. Wt: 272.68 g/mol
InChI Key: QJLHCIBZGOUTAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide (CMNB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CMNB is a synthetic compound that belongs to the class of nitrobenzamides.

Scientific Research Applications

4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide has been extensively studied for its potential applications in various areas of scientific research. One of the significant applications of 4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide is in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of cancer. 4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide involves the inhibition of various enzymes and proteins involved in the growth and survival of cancer cells. 4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide has been shown to have various biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. 4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide has also been shown to inhibit the migration and invasion of cancer cells, which are essential processes for the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide is its potential as a drug candidate for the treatment of cancer. 4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy and safety in clinical trials. However, one of the limitations of 4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide is its complex synthesis method, which requires expertise in organic chemistry and specialized equipment.

Future Directions

There are several future directions for the research on 4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide. One of the significant areas of research is the evaluation of its efficacy and safety as a potential drug candidate for the treatment of cancer. Further research is also needed to understand the mechanism of action of 4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide in more detail and identify potential targets for its therapeutic applications. Additionally, research is needed to evaluate the potential applications of 4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide in other areas of scientific research, such as materials science and environmental science.
Conclusion:
In conclusion, 4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. 4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide has shown promising results as a potential drug candidate for the treatment of cancer and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to evaluate its efficacy and safety in clinical trials and identify potential applications in other areas of scientific research.

properties

IUPAC Name

4-chloro-N-(1-methoxypropan-2-yl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4/c1-7(6-18-2)13-11(15)9-4-3-8(12)5-10(9)14(16)17/h3-5,7H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLHCIBZGOUTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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